molecular formula C19H19N3OS B6541265 N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 6242-76-8

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B6541265
CAS No.: 6242-76-8
M. Wt: 337.4 g/mol
InChI Key: CXZQUZBLEWUQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of imidazole-linked sulfanyl acetamides, characterized by a central imidazole ring connected via a sulfanyl bridge to an acetamide group. The imidazole ring is substituted with a phenyl group, while the acetamide is attached to a 2,3-dimethylphenyl moiety.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZQUZBLEWUQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357739
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-76-8
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}

This structure includes a dimethylphenyl group and an imidazole moiety linked via a sulfanyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These findings suggest that modifications to the imidazole and phenyl groups can enhance anticancer activity.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer proliferation. Studies indicate that compounds with similar structures inhibit critical proteins such as EGFR and Src kinases, which are involved in tumor growth and metastasis:

  • EGFR Inhibition : IC50 values as low as 0.24 µM have been reported for structurally related compounds targeting EGFR .
  • Src Kinase Inhibition : Compounds exhibit IC50 values around 0.96 µM against Src kinases .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Study on Prostate Cancer : A derivative showed significant growth inhibition in the PC-3 prostate cancer cell line, demonstrating potential for therapeutic development.
  • Breast Cancer Research : Another study highlighted a compound's efficacy in inhibiting MDA-MB-435 breast cancer cells with a growth percent inhibition of 6.82% at specific concentrations .
  • Combination Therapies : Research indicates that combining this compound with conventional chemotherapeutics may enhance overall efficacy and reduce resistance .

Summary of Findings

The biological activity of this compound suggests a strong potential for development as an anticancer agent. Its ability to inhibit key oncogenic pathways presents opportunities for further research and clinical application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ primarily in substituents on the imidazole ring and the acetamide-linked aromatic group. These modifications influence physicochemical properties (e.g., logP, molecular weight) and biological interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Imidazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Phenyl 2,3-dimethylphenyl C₁₉H₁₉N₃OS* ~341.45* Baseline structure; balanced lipophilicity
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 4-chlorophenyl 2,3-dimethylphenyl C₁₉H₁₈ClN₃OS 371.88 Chlorine increases molecular weight and logP; potential enhanced bioactivity
2-{[1-(2-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 2-methylphenyl, 4-phenyl 2,3-dimethylphenyl C₂₆H₂₅N₃OS 427.57 Bulkier imidazole substituents; higher molecular weight
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 2,3-dimethylphenyl 4-(trifluoromethoxy)phenyl C₂₀H₁₈F₃N₃O₂S 421.44 Trifluoromethoxy group enhances metabolic stability and lipophilicity
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-chlorophenyl 3-methylphenyl C₁₈H₁₆ClN₃OS 357.86 Methyl vs. dimethyl substituents alter steric effects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide 2,4-dimethoxyphenyl 3-acetamidophenyl C₂₀H₂₀N₄O₄S 412.46 Methoxy and acetamido groups increase polarity and H-bonding capacity

Note: The molecular formula and weight for the target compound are inferred from analogs in and .

Impact of Substituents on Properties

  • Methyl Groups: 2,3-dimethylphenyl on acetamide (target compound) provides steric bulk, possibly improving target selectivity compared to 3-methylphenyl analogs .
  • Methoxy/Acetamido Groups: Increase polar surface area (e.g., 33.86 Ų in C₂₀H₂₀N₄O₄S), favoring solubility and hydrogen-bond interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.